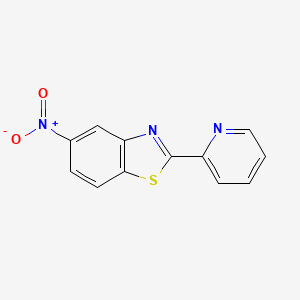

5-Nitro-2-(2-pyridinyl)benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61352-23-6 |

|---|---|

Molecular Formula |

C12H7N3O2S |

Molecular Weight |

257.27 g/mol |

IUPAC Name |

5-nitro-2-pyridin-2-yl-1,3-benzothiazole |

InChI |

InChI=1S/C12H7N3O2S/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H |

InChI Key |

BJYFAMSBOFWNMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 2 2 Pyridinyl Benzothiazole and Analogous Structures

Conventional Synthetic Routes to Benzothiazole (B30560) Systems

The foundational methods for constructing the benzothiazole ring system primarily involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative. These classical approaches are characterized by their reliability and broad applicability to a range of substituted precursors.

Cyclization Reactions and Precursor Transformations

A cornerstone of benzothiazole synthesis is the cyclization of 2-aminothiophenol (B119425) with various reagents. This approach, often referred to as the Jacobson synthesis, involves the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. pcbiochemres.com The reaction proceeds through the initial formation of a Schiff base or an amide, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. rsc.org

Another significant precursor transformation involves the reaction of anilines with sulfur-containing reagents. For instance, the reaction of an aniline (B41778) with acetic acid in the presence of bromine and ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of a 2-aminobenzothiazole (B30445) derivative. nih.gov This method provides a direct route to introducing an amino group at the 2-position of the benzothiazole core, which can be a useful handle for further functionalization.

Condensation Reactions in Benzothiazole Synthesis

Condensation reactions are widely employed for the synthesis of 2-substituted benzothiazoles. A prevalent method involves the direct condensation of 2-aminothiophenol with carboxylic acids or acid chlorides. nih.gov This reaction is typically carried out under acidic conditions or in the presence of a dehydrating agent to facilitate the formation of the thiazole ring. Polyphosphoric acid ester (PPE) is a notable reagent used to promote this condensation, as demonstrated in the synthesis of 5-Nitro-2-(3-pyridinyl)benzothiazole from 2-Amino-4-nitrobenzenethiol and nicotinic acid. prepchem.com

Microwave-assisted synthesis has emerged as a modern and efficient alternative to conventional heating for these condensation reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com Furthermore, various catalysts, including silica-supported sulfuric acid and copper-based catalysts, have been developed to enhance the efficiency and selectivity of these condensation processes. nih.govindexcopernicus.com

Targeted Synthesis of Nitro-Substituted Benzothiazoles

The introduction of a nitro group onto the benzothiazole scaffold is a key strategy for modulating the electronic and biological properties of the molecule. The synthesis of nitro-substituted benzothiazoles can be achieved either by nitrating a pre-formed benzothiazole ring or by utilizing nitro-substituted precursors in the cyclization step.

Strategies for Introducing the Nitro Group into Benzothiazole Scaffolds

Direct nitration of the benzothiazole ring is a common method for introducing a nitro group. However, this approach can sometimes lead to a mixture of isomers, necessitating careful control of reaction conditions and purification steps. A more regioselective approach involves the use of a nitro-substituted aniline as a starting material. For example, the reaction of a 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid yields a 2-amino-nitro-benzothiazole derivative. rjptonline.orgresearchgate.net This method ensures the placement of the nitro group at a specific position on the benzene ring of the benzothiazole core.

An alternative strategy involves the use of nitrating agents on activated benzothiazole precursors. For instance, the synthesis of 2-amino-5-nitrothiazole, a related heterocyclic system, has been achieved by avoiding direct nitration through a multi-step process involving the halogenation of a N,N-dialkyl-2-nitro-etheneamine followed by reaction with thiourea (B124793). chemicalbook.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| 3-chloro-4-nitro-aniline | Potassium thiocyanate, Bromine, Glacial acetic acid | 2-amino-4-chloro-5-nitro-benzothiazole | rjptonline.orgresearchgate.net |

| 2,4-dinitrochlorobenzene | Thiourea, Pyridine (B92270) | 2-amino-5-nitrobenzothiazole | google.com |

| 2-chloro-3,5-dinitrobenzotrifluoride (B120725) | Thiourea, Sulpholane | 2-amino-5-nitro-7-trifluoromethylbenzothiazole | google.com |

Specific Reagents and Optimized Reaction Conditions for Nitro-Benzothiazole Formation

The choice of reagents and reaction conditions is critical for the successful synthesis of nitro-benzothiazoles. For the synthesis of 2-amino-5-nitrobenzothiazole, a solution of 2,4-dinitrochlorobenzene and thiourea in pyridine can be refluxed for several hours. google.com In another example, 2-amino-5-nitro-7-trifluoromethylbenzothiazole is prepared by reacting 2-chloro-3,5-dinitrobenzotrifluoride with thiourea in sulpholane at 100°C. google.com

The use of a mixture of trifluoroacetic anhydride (B1165640) and fuming nitric acid at low temperatures is a potent nitrating system for various five-membered heterocycles, which could potentially be adapted for benzothiazole nitration. umich.edu The reaction of a substituted aniline with thiocyanogen, generated in situ, followed by cyclization is another general method for preparing 2-aminobenzothiazole derivatives, which can then be nitrated. researchgate.net

Synthesis of 2-Pyridinyl Benzothiazole Scaffolds

The incorporation of a pyridinyl group at the 2-position of the benzothiazole ring is a key structural feature of the target compound. This is typically achieved by using a pyridine-containing carboxylic acid or its derivative in the condensation reaction with a 2-aminothiophenol.

For instance, the synthesis of 5-Nitro-2-(3-pyridinyl)benzothiazole is accomplished by heating 2-Amino-4-nitrobenzenethiol with nicotinic acid (pyridine-3-carboxylic acid) in the presence of polyphosphoric acid ester (PPE). prepchem.com Similarly, other pyridine carboxylic acids can be used to introduce the pyridinyl moiety at the 2-position. The reaction of 2-aminobenzenethiol with an appropriate aldehyde, such as one containing a pyridine ring, can also lead to the formation of 2-pyridinyl benzothiazole scaffolds through an intramolecular oxidative cyclization mechanism. rsc.org The use of microwave irradiation can also facilitate the synthesis of such compounds. nih.govmdpi.com

| 2-Aminothiophenol Derivative | Pyridine Derivative | Reagent/Condition | Product | Reference |

| 2-Amino-4-nitrobenzenethiol | Nicotinic acid | PPE, reflux in CHCl3 | 5-Nitro-2-(3-pyridinyl)benzothiazole | prepchem.com |

Methodologies for Incorporating the Pyridinyl Moiety

The introduction of a pyridinyl group at the C-2 position of the benzothiazole core is typically achieved through the condensation of a 2-aminothiophenol with a pyridine-2-carboxaldehyde or a related derivative. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. rjptonline.orgnih.gov

One common approach involves the reaction of 2-aminothiophenol with pyridine-2-carboxaldehyde in a suitable solvent, often with the aid of a catalyst or an oxidizing agent to facilitate the final aromatization step. rjptonline.orgnih.gov The reaction conditions can be varied to optimize the yield and purity of the desired 2-(2-pyridinyl)benzothiazole product. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent can also serve as an oxidant, promoting the conversion of the benzothiazoline (B1199338) intermediate to the final benzothiazole. nih.gov While this method is effective, the yield can be influenced by the electronic nature of substituents on the aldehyde, with electron-withdrawing groups sometimes favoring the reaction. nih.govgoogle.com

Alternative strategies for incorporating the pyridinyl moiety include the reaction of 2-aminothiophenol with other pyridine-2-carbonyl compounds, such as pyridine-2-carboxylic acid or its derivatives (e.g., acyl chlorides). These reactions often require harsher conditions or the use of coupling agents to facilitate the initial amide bond formation, which is then followed by cyclization.

Modern and Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. google.comnih.gov The synthesis of benzothiazoles has benefited significantly from these advancements. google.comprepchem.com

One-Pot Multicomponent Reactions and Atom Economy Principles

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis. rsc.org These reactions combine three or more reactants in a single vessel to form a final product that incorporates substantial portions of all the starting materials. rsc.org For benzothiazole synthesis, one-pot procedures often involve the in-situ formation of the 2-aminothiophenol precursor followed by its reaction with an aldehyde or carboxylic acid derivative. researchgate.netrsc.org This minimizes the need for isolation and purification of intermediates, thereby saving time, solvents, and resources. rsc.orgmdpi.com

The principle of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key tenet of green chemistry. rsc.org Many modern benzothiazole syntheses are designed to maximize atom economy by avoiding the use of stoichiometric reagents that are not incorporated into the final structure. researchgate.net For example, catalytic methods that facilitate the condensation and cyclization steps are preferred over those that require stoichiometric amounts of oxidants or dehydrating agents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

In the context of benzothiazole synthesis, microwave-assisted protocols have been successfully applied to the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, and acyl chlorides. The rapid and uniform heating provided by microwaves can efficiently promote the necessary bond formations and cyclization steps. Furthermore, solvent-free microwave-assisted reactions have been developed, further enhancing the green credentials of these synthetic routes by eliminating the need for potentially harmful solvents.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazoles

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | Higher | Lower |

| Yields | Often moderate to good | Generally good to excellent |

| Side Reactions | More prevalent | Often reduced |

| Solvent Use | Typically requires solvents | Can be performed solvent-free |

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the synthesis of benzothiazoles, various transition metals, including palladium, copper, and ruthenium, have been employed to facilitate key bond-forming steps.

Palladium-catalyzed cross-coupling reactions, for instance, can be used to construct the benzothiazole core through intramolecular C-S bond formation. Copper-catalyzed reactions have also been utilized for the synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates. These catalytic methods often proceed under milder reaction conditions and exhibit a broad substrate scope, allowing for the synthesis of a diverse range of functionalized benzothiazoles. The use of catalytic amounts of the metal, as opposed to stoichiometric reagents, aligns with the principles of green chemistry by reducing waste.

Synthetic Considerations for 5-Nitro-2-(2-pyridinyl)benzothiazole: Integrating Nitro and Pyridinyl Moieties

The synthesis of this compound requires the strategic incorporation of both the nitro group on the benzene ring and the pyridinyl group at the 2-position of the benzothiazole core. The most direct approach involves the condensation of a pre-functionalized 2-aminothiophenol derivative with a suitable pyridine-containing electrophile.

Specifically, the reaction would likely start with 2-amino-4-nitrothiophenol. This starting material contains the necessary amino and thiol groups for the benzothiazole ring formation, along with the nitro group at the desired position. This precursor would then be reacted with pyridine-2-carboxaldehyde. The reaction would proceed through the established mechanism of Schiff base formation followed by intramolecular cyclization and oxidation to furnish the target molecule, this compound.

Alternatively, one could consider the nitration of a pre-formed 2-(2-pyridinyl)benzothiazole. However, this approach may suffer from issues of regioselectivity, potentially leading to a mixture of nitrated products that would require challenging separation. Therefore, the convergent approach starting from 2-amino-4-nitrothiophenol is generally preferred for its directness and control over the substitution pattern.

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical/dosage/toxicity

Antimicrobial Research

Benzothiazole (B30560) derivatives have emerged as a significant class of compounds in antimicrobial research, demonstrating a broad spectrum of activity. benthamdirect.com Their structural versatility allows for modifications that can enhance their potency against various pathogens. benthamdirect.com

Antibacterial Activity of Benzothiazole Derivatives

The benzothiazole scaffold is a core component in many compounds exhibiting potent antibacterial properties against both Gram-positive and Gram-negative bacteria. benthamdirect.com Research has shown that substitutions on the benzothiazole ring system, such as the addition of a nitro group, can significantly influence their biological activity. rjptonline.orgresearchgate.net

Benzothiazole derivatives have demonstrated notable efficacy against clinically relevant bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. P. aeruginosa, a notorious opportunistic pathogen, is known for its high resistance to a range of antimicrobial agents. rjptonline.org Studies on newly synthesized nitro-substituted benzothiazole derivatives have shown potent antibacterial activity against this bacterium. For instance, certain derivatives exhibited strong inhibition at concentrations of 50 µg/mL and 100 µg/mL, comparable to the standard drug procaine (B135) penicillin. rjptonline.orgresearchgate.net

Similarly, various benzothiazole derivatives have been effective against E. coli. Benzothiazole-clubbed isatin (B1672199) derivatives, for example, showed excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL and against P. aeruginosa with an MIC of 6.2 µg/mL, which was more potent than the reference drug ciprofloxacin (B1669076) in the same study. nih.gov Other studies have identified amino-benzothiazole Schiff base analogues that were as effective as ciprofloxacin against E. coli and P. aeruginosa, with MIC values of 15.62 µg/mL. nih.gov

The following table summarizes the antibacterial activity of selected benzothiazole derivatives against these strains.

| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference(s) |

| Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Inhibition | Potent activity at 50 & 100 µg/mL | rjptonline.orgresearchgate.net |

| Benzothiazole-clubbed isatin | Escherichia coli | MIC | 3.1 µg/mL | nih.gov |

| Benzothiazole-clubbed isatin | Pseudomonas aeruginosa | MIC | 6.2 µg/mL | nih.gov |

| Amino-benzothiazole Schiff bases | Escherichia coli | MIC | 15.62 µg/mL | nih.gov |

| Amino-benzothiazole Schiff bases | Pseudomonas aeruginosa | MIC | 15.62 µg/mL | nih.gov |

MIC = Minimum Inhibitory Concentration

The antibacterial effects of benzothiazole derivatives are attributed to several molecular mechanisms. These compounds can interfere with essential cellular processes in bacteria, leading to growth inhibition and cell death. benthamdirect.com One of the proposed mechanisms is the inhibition of enzymes crucial for bacterial survival. nih.govscispace.com

Benzothiazoles have been reported to inhibit a wide range of bacterial enzymes, including DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), and uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). nih.govscispace.comnih.gov DNA gyrase is essential for DNA replication, and its inhibition disrupts this vital process. nih.gov The MurB enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the active site of the MurB enzyme. nih.gov

Another significant mechanism of action is the interaction with bacterial DNA. nih.gov The extended π-delocalized systems in benzothiazole structures are capable of binding to DNA molecules through π–π stacking interactions. nih.gov This binding can interfere with DNA replication and transcription, ultimately leading to bacterial cell death. rsc.org Studies on benzothiazole derivatives bearing amide moieties have revealed that some compounds act by perturbing the bacterial membrane and binding with intracellular DNA. rsc.org

Antitubercular Activity

Benzothiazole derivatives have shown significant promise as antitubercular agents, with many compounds demonstrating potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgrsc.org This includes activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. nih.gov

A number of studies have highlighted the efficacy of benzothiazole derivatives against the H37Rv strain of M. tuberculosis. rsc.org For example, benzothiazole-pyrimidine hybrids have shown high activity, with some compounds exhibiting MIC values ranging from 0.24 to 0.98 µg/mL against drug-sensitive strains. nih.gov These same compounds also displayed potent effects against MDR and XDR strains, with MIC values as low as 0.98 µg/mL and 3.9 µg/mL, respectively. nih.gov

Another study involving benzothiazole amides led to the identification of a lead compound with excellent potency, showing MIC values of 0.03 to 0.12 µg/mL against Mycobacterium abscessus and 1-2 µg/mL against Mycobacterium avium complex. nih.gov Guanidinyl benzothiazole derivatives have also demonstrated excellent activity, with some showing an MIC of 1.6 µg/mL. benthamdirect.com

The table below presents the antitubercular activity of various benzothiazole derivatives.

| Compound Type | M. tuberculosis Strain | Activity Measurement (MIC) | Result (µg/mL) | Reference(s) |

| Benzothiazole-pyrimidine hybrids | Drug-sensitive (ATCC 25177) | MIC | 0.24–0.98 | nih.gov |

| Benzothiazole-pyrimidine hybrids | Multidrug-resistant (MDR) | MIC | 0.98–1.95 | nih.gov |

| Benzothiazole-pyrimidine hybrids | Extensively drug-resistant (XDR) | MIC | 3.9–7.81 | nih.gov |

| Benzothiazole amides | Mycobacterium abscessus | MIC | 0.03–0.12 | nih.gov |

| Guanidinyl benzothiazoles | M. tuberculosis | MIC | 1.6 | benthamdirect.com |

| Benzothiazolylpyrimidine-5-carboxamides | H37Rv | MIC | >0.2–50 | rsc.orgnih.gov |

MIC = Minimum Inhibitory Concentration

The search for the molecular targets of antitubercular benzothiazoles has identified several key mycobacterial enzymes. A prominent target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). rsc.orgrsc.orgresearchgate.net This enzyme is a crucial component in the biosynthesis of the mycobacterial cell wall, and its inhibition is lethal to the bacterium. tandfonline.com Molecular docking studies and structure-activity relationship analyses have supported DprE1 as a primary target for many active benzothiazole derivatives. rsc.orgrsc.orgnih.gov

Other potential molecular targets for benzothiazole derivatives have also been identified. Preliminary studies on certain benzothiazole amides suggest they may target MmpL3, a mycobacterial transporter involved in mycolic acid transport, which is essential for the integrity of the mycobacterial cell envelope. nih.gov Additionally, molecular docking studies have implicated enoyl acyl carrier reductase (InhA) as a possible target for guanidinyl benzothiazole derivatives. benthamdirect.com The inhibition of these varied targets highlights the multiple pathways through which benzothiazole compounds can exert their potent antimycobacterial effects.

Antifungal Activity

The benzothiazole scaffold is a core component in various compounds exhibiting antifungal properties. researchgate.netresearchgate.net Research into related benzothiazole derivatives has shown that their mechanism of action is often linked to the disruption of fungal cell processes. researchgate.net However, specific studies detailing the antifungal efficacy and spectrum of 5-Nitro-2-(2-pyridinyl)benzothiazole are not extensively documented in the available literature. General studies on similar heterocyclic compounds suggest that the introduction of a nitro group can sometimes enhance antimicrobial activity, a hypothesis that warrants further investigation for this specific compound. nih.gov

Antiviral Investigations

The fusion of pyridine (B92270) and benzothiazole rings has produced hybrid molecules with notable antiviral capabilities. acs.orgresearchgate.net Studies on a series of benzothiazolyl-pyridine derivatives have demonstrated their potential against significant viral pathogens. nih.govnih.gov

In the search for effective antiviral agents, benzothiazolyl-pyridine hybrids have been evaluated for their in vitro activity against the H5N1 influenza virus and SARS-CoV-2. nih.govnih.gov Research on a series of related compounds, particularly those containing fluorine atoms, indicated significant antiviral activity. nih.gov One derivative, compound 8h , which features a trifluoromethyl group, demonstrated high inhibitory activity against the H5N1 virus, with 93% inhibition at a concentration of 0.5 µmol/µL and 60% inhibition at 0.25 µmol/µL. nih.gov This same compound also showed activity against SARS-CoV-2, with a half-maximum inhibition rate (IC₅₀) of 3.669 µM. nih.gov While these findings are for a structurally related molecule, they highlight the potential of the core benzothiazolyl-pyridine scaffold as a basis for developing antiviral agents.

A key target for antiviral drugs, particularly for coronaviruses, is the 3CL protease (3CLpro), an enzyme essential for viral replication. mdpi.com Investigations into the mechanism of action for antiviral benzothiazolyl-pyridine hybrids suggest that they may function by inhibiting this crucial enzyme. nih.govnih.gov A study of several derivatives found that they possessed inhibitory activities against CoV-3CL protease. researchgate.netnih.govnih.gov Molecular docking studies further supported this, showing that these compounds fit effectively into the active site of the SARS-CoV-2 main protease (PDB ID: 6LU7). nih.govnih.gov This inhibitory action on a vital viral enzyme represents a plausible mechanism for the observed antiviral effects.

Interactive Data Table: Antiviral Activity of a Related Benzothiazolyl-Pyridine Hybrid (Compound 8h)

| Virus | Assay/Parameter | Concentration | Result | Reference |

| H5N1 | Plaque Reduction Assay (% Inhibition) | 0.5 µmol/µL | 93% | nih.gov |

| H5N1 | Plaque Reduction Assay (% Inhibition) | 0.25 µmol/µL | 60% | nih.gov |

| SARS-CoV-2 | Half-Maximum Inhibition Rate (IC₅₀) | N/A | 3.669 µM | nih.gov |

| CoV-3CLpro | Protease Inhibition (IC₅₀) | N/A | 240.6 µg/mL | nih.govnih.gov |

Antiproliferative and Anticancer Studies

Benzothiazole derivatives have been a significant area of interest in oncology research due to their antiproliferative effects across various cancer cell lines. nih.govresearchgate.netnih.gov The mechanisms underlying these effects are diverse, often involving the modulation of key cellular processes and interactions with specific molecular targets. researchgate.net

The misfolding and aggregation of proteins such as transthyretin (TTR), α-synuclein, and tau are linked to a variety of neurodegenerative diseases. acs.orgnih.gov Small molecules that can inhibit or modulate this aggregation process are of significant therapeutic interest. acs.orgnih.gov

Studies on a related compound, 5-nitro-1,2-benzothiazol-3-amine (5-NBA), have shown its potential as a modulator of protein aggregation. acs.orgnih.gov Research demonstrated that 5-NBA could inhibit the formation of α-synuclein and tau oligomers and fibrils in a dose-dependent manner. acs.orgnih.gov Specifically, 5-NBA was identified as a promising agent in reducing oligomerization in photoreactive cross-linking assays. nih.gov It also showed activity in preventing fibril formation of transthyretin fragments. acs.org These findings, although pertaining to a different isomer, suggest that the 5-nitro-benzothiazole moiety may play a role in mitigating the pathological aggregation of proteins central to neurodegenerative disorders.

DNA topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. researchgate.netresearchgate.net Benzothiazole derivatives have been identified as inhibitors of human DNA topoisomerase IIα. researchgate.net The proposed mechanism involves the inhibition of the enzyme's function, which is necessary for DNA replication in rapidly dividing cancer cells. researchgate.net Mechanistic studies on some benzothiazole derivatives suggest they act as catalytic inhibitors of topoisomerase, binding to the enzyme and preventing its interaction with DNA, rather than acting as DNA intercalators. researchgate.net This interaction with a key enzyme in cell proliferation represents a significant pathway through which benzothiazole-containing compounds may exert their antiproliferative effects.

Anti-inflammatory and Analgesic Properties

Benzothiazole and its derivatives represent an important class of compounds possessing a wide spectrum of biological activities, including anti-inflammatory and analgesic properties. nih.govpcbiochemres.com The fusion of a pyrazole (B372694) nucleus, another heterocycle known for anti-inflammatory action, with a benzothiazole moiety has been explored to develop potent anti-inflammatory agents. researchgate.net The mechanism for the analgesic and anti-inflammatory effects of many heterocyclic compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. jocpr.comrjpbr.com

Research on novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties has demonstrated significant in vivo anti-inflammatory and analgesic activities. Molecular docking studies of these compounds have shown excellent binding interactions with relevant receptors. nih.gov Similarly, certain 5-nitro benzimidazole (B57391) derivatives have shown promising analgesic activity, which is thought to be related to the inhibition of prostaglandin (B15479496) synthesis and potentially the donation of a nitric oxide moiety, which can have gastroprotective effects. jocpr.com

Modulation of Inflammatory Pathways (e.g., MMP-2, MMP-9, COX-2)

The anti-inflammatory effects of compounds like this compound can be attributed to their modulation of key inflammatory pathways. The cyclooxygenase-2 (COX-2) enzyme is a significant target. Overexpression of COX-2 is linked to various inflammatory diseases and cancers. nih.gov Studies on related thiazolidinone derivatives have shown that they can exert anti-inflammatory effects by inhibiting both COX-1 and COX-2, with a predominant inhibition of COX-2. mdpi.com The inhibition of the COX-2/PGE2 pathway has been shown to downregulate the expression of Matrix Metalloproteinase-9 (MMP-9) in pancreatic cancer cells, suggesting a mechanistic link between these inflammatory mediators. nih.gov

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases), are crucial enzymes involved in the degradation of the extracellular matrix. nih.gov Their expression and activity are implicated in tumor invasion, metastasis, and chronic inflammation. nih.govmdpi.com Cytokines and other inflammatory stimuli can upregulate the expression of MMP-2 and MMP-9. nih.govresearchgate.net While direct evidence for this compound modulating MMP-2 and MMP-9 is limited, the known interplay between the COX-2 and MMP pathways suggests a plausible mechanism for its anti-inflammatory activity. nih.gov The ability of various inhibitors to down-regulate MMP-2 and MMP-9 expression in cancer cell lines highlights the therapeutic potential of targeting these proteases. nih.gov

Other Significant Biological Activities (e.g., Antimalarial, Anticonvulsant, Antileishmanial, Antioxidant)

The benzothiazole scaffold, particularly when substituted with a nitro group, exhibits a wide array of other important biological activities. nih.govmalariaworld.orgbanglajol.info

Antimalarial Activity: Benzothiazole derivatives have been identified as promising antimalarial agents. malariaworld.orgnih.gov The presence of a nitro group can enhance anti-plasmodial activity against Plasmodium falciparum. banglajol.info Some benzothiazole hydrazone derivatives have shown efficacy against chloroquine-resistant strains of P. falciparum and have demonstrated the ability to chelate iron and inhibit heme polymerization, a critical process for the parasite. nih.govresearchgate.net

Anticonvulsant Activity: Various derivatives of benzothiazole have been investigated for their anticonvulsant potential. pcbiochemres.commdpi.com The mechanism may involve interaction with GABA-ergic systems. nih.gov For example, a 4-thiazolidinone (B1220212) derivative demonstrated high anticonvulsant activity in a pentylenetetrazole (PTZ) kindling model, a model for chronic epileptogenesis. mdpi.com

Antileishmanial Activity: Nitro-containing heterocyclic compounds are a known source of antileishmanial agents. nih.gov A series of 5-nitro derivatives were screened against Leishmania donovani, with several compounds showing IC50 values lower than standard drugs. nih.gov The proposed mechanism involves the reduction of the nitro group, leading to the formation of lethal free radicals within the parasite. nih.gov

Antioxidant Activity: Benzothiazole derivatives have also been explored for their antioxidant properties. mdpi.comijprajournal.comresearchgate.net Oxidative stress is implicated in numerous chronic diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. ijprajournal.com

The table below summarizes the activity of selected benzothiazole and related nitro-compounds.

| Compound Class | Activity | Model | Measurement | Result | Reference |

| 2-substituted 6-nitrobenzothiazole | Antimalarial | P. falciparum | IC50 | Potent activity | banglajol.info |

| Benzothiazole Hydrazone (5f) | Antimalarial | P. falciparum (CQ-resistant) | IC50 | 1.17 ± 0.8 µM | nih.govresearchgate.net |

| 5-Nitro-2-heterocyclic benzylidene hydrazides | Antileishmanial | L. donovani | IC50 | Six compounds showed values lower than standard drugs | nih.gov |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Anticonvulsant | MES test | ED50 | 40.96 mg/kg | nih.gov |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Anticonvulsant | PTZ kindling | Activity | Higher than Celecoxib | mdpi.com |

Molecular Basis of Antioxidant Activity

The antioxidant activity of benzothiazole derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netmdpi.com The specific molecular structure, including the type and position of substituents on the benzothiazole ring system, plays a crucial role in this capacity.

Studies involving density functional theory (DFT) calculations on substituted benzothiazole-2-carboxamides have helped to rationalize their antioxidant capacities. For example, the high antioxidant potential of a trihydroxy-substituted derivative was attributed to the formation of stable intramolecular hydrogen bonds in the radical formed after hydrogen donation. dntb.gov.uaresearchgate.net The presence of hydroxyl groups, particularly in positions that allow for resonance stabilization of the resulting radical, significantly enhances the antioxidant activity. Conversely, the presence of electron-withdrawing groups can diminish this activity. ijprajournal.com The antioxidant mechanism is often evaluated using assays such as the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging test and the ferric reducing antioxidant power (FRAP) assay. dntb.gov.uanih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. nih.gov For benzothiazole (B30560) derivatives, DFT calculations are employed to understand their geometry, stability, and reactivity. Methods like B3LYP with various basis sets (e.g., 6–31+G(d,p)) are commonly used for these analyses. nih.govscirp.org

The stability and electronic properties of benzothiazole derivatives are significantly influenced by their substituent groups. The presence of an electron-withdrawing group, such as the nitro (–NO2) group in 5-Nitro-2-(2-pyridinyl)benzothiazole, is known to have a profound effect on the molecule's electronic landscape. nih.gov

DFT studies on related nitro-substituted benzothiazoles have shown that such groups lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the HOMO-LUMO energy gap suggests increased reactivity and potential for intramolecular charge transfer (ICT), a key feature in many biologically active molecules. mdpi.comresearchgate.net A smaller energy gap indicates that electrons can be more easily excited from the HOMO to the LUMO, making the molecule less stable and more reactive. mdpi.com

The charge distribution across the molecule, which can be visualized using Molecular Electrostatic Potential (MEP) maps, helps identify regions susceptible to electrophilic and nucleophilic attack. scirp.org In nitro-substituted aromatics, the nitro group creates a region of high positive electrostatic potential, influencing how the molecule interacts with its biological targets.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Benzothiazoles This table presents illustrative data from studies on various benzothiazole derivatives to show the effect of substituents on electronic properties.

| Compound Type | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzothiazole Derivative 1 | None | -6.10 | -1.37 | 4.73 |

| Benzothiazole Derivative 2 | Electron-donating (-OCH3) | -5.85 | -1.25 | 4.60 |

| Benzothiazole Derivative 3 | Electron-withdrawing (-CF3) | -6.55 | -2.09 | 4.46 |

| Benzothiazole Derivative 4 | Electron-withdrawing (-NO2) | -6.18 | -3.35 | 2.83 |

> Note: Data is compiled for illustrative purposes from various sources on benzothiazole derivatives. nih.govmdpi.com The values demonstrate general trends.

Quantum chemical calculations are highly effective in predicting vibrational frequencies (FT-IR and Raman) and NMR chemical shifts (¹H and ¹³C NMR). mdpi.com Theoretical spectra generated from DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method for NMR, show good agreement with experimental data and are crucial for the correct assignment of spectral bands. mdpi.comresearchgate.net

For instance, in studies of similar benzothiazole structures, calculated vibrational frequencies for C-C, C-H, and C=N stretching and bending modes correspond well with experimental spectra. mdpi.com This predictive power is invaluable for confirming the structure of newly synthesized compounds and understanding their bonding characteristics. Theoretical calculations on related nitro-benzoxazoles have successfully assigned the characteristic vibrational modes of the nitro group.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wjarr.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For benzothiazole derivatives, docking studies have been instrumental in identifying their potential as inhibitors for various enzymes, including kinases, acetylcholinesterase, and bacterial enzymes. biointerfaceresearch.comnih.govnih.gov

Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For the benzothiazole scaffold, common interactions include:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and substituents like the nitro group can act as hydrogen bond acceptors, interacting with donor residues (e.g., Serine, Tyrosine) in the protein's active site. nih.govresearchgate.net

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzothiazole core and the attached pyridinyl ring can form hydrophobic and π–π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Electrostatic Interactions: The electron-rich and electron-poor regions of the molecule contribute to electrostatic complementarity with the receptor's binding pocket.

In numerous studies on benzothiazole derivatives, these interactions are shown to be critical for their inhibitory activity against targets like GABA-aminotransferase, dihydroorotase, and various kinases. wjarr.comnih.gov

A primary output of molecular docking is a scoring function, which estimates the binding affinity (e.g., in kcal/mol) between the ligand and the target. nih.gov Lower binding energy scores typically indicate more favorable binding. ajchem-a.com These scores are used to rank compounds and prioritize them for further experimental testing. uomustansiriyah.edu.iq

Studies on diverse benzothiazole derivatives have demonstrated a strong correlation between docking scores and experimentally determined biological activity. wjarr.com For example, derivatives with excellent mol dock scores against GABA-aminotransferase were identified as potential anticonvulsant agents. wjarr.com Similarly, the binding modes predicted by docking have helped explain the structure-activity relationships (SAR) for benzothiazole-based anticancer and antimicrobial agents. nih.govnih.gov

Table 2: Illustrative Docking Scores of Benzothiazole Derivatives Against Various Targets This table provides examples from the literature to demonstrate the application of molecular docking in predicting binding affinity.

| Benzothiazole Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Anticonvulsant | GABA-Aminotransferase | 1OHV | -121.56 | Glu109, Asn110, Cys47 |

| Antimicrobial | E. coli Dihydroorotase | 1J7T | -7.9 | Asn44, Leu222 |

| Anti-Alzheimer's | Acetylcholinesterase (AChE) | 7D9O | -11.27 | Not Specified |

| Anticancer | p53-MDM2 | 4OGT | -8.5 | Not Specified |

> Note: Data is compiled for illustrative purposes from various sources. wjarr.comnih.govajchem-a.comnih.gov Scores and residues are for the top-performing compounds in each respective study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of the ligand-receptor complex over time. biointerfaceresearch.com MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and refine the understanding of binding dynamics. nih.govfrontiersin.org

Studies on benzothiazole-protein complexes have used MD simulations to confirm the stability of the predicted binding modes. biointerfaceresearch.comnih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time (e.g., 100-200 ns) to ensure the complex remains stable. nih.govfrontiersin.org A stable RMSD trajectory suggests that the docked conformation is a reliable representation of the binding mode. nih.gov

MD simulations also provide detailed information on the persistence of key interactions, like hydrogen bonds, throughout the simulation, offering a more accurate picture of the ligand's binding affinity and residence time in the active site. frontiersin.org Furthermore, conformational analysis through MD can reveal the most energetically favorable shapes the molecule can adopt, which is crucial for its interaction with a specific biological target. mdpi.com

In Silico Prediction of Biological Pathways and Mechanistic Insights

Computational studies, including molecular docking and Density Functional Theory (DFT), have become instrumental in elucidating the potential biological pathways and mechanisms of action for novel compounds. For this compound and related derivatives, these in silico methods provide crucial insights into their interactions with biological targets at a molecular level, guiding further experimental validation.

Molecular docking simulations are widely employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. Numerous studies on benzothiazole derivatives have identified several potential cellular targets, suggesting their involvement in various biological pathways, particularly as antimicrobial and anticancer agents. researchgate.netmdpi.com

Antimicrobial Targets:

In silico analyses have shown that the antimicrobial activity of benzothiazole compounds may stem from their ability to interact with and inhibit essential microbial enzymes. nih.gov Molecular docking studies have frequently identified bacterial DNA gyrase and dihydropteroate (B1496061) synthase (DHPS) as key targets. researchgate.netnih.gov For instance, docking simulations revealed that benzothiazole derivatives can bind within the PABA (4-aminobenzoic acid) pocket of the DHPS enzyme, a crucial component in the folate biosynthesis pathway of bacteria. nih.gov This inhibition disrupts a vital metabolic pathway, leading to bacterial growth inhibition. Other identified targets in microbes include dihydrofolate reductase and dihydroorotase. researchgate.netnih.gov The predicted interactions often involve hydrogen bonding and arene-H interactions with key amino acid residues in the enzyme's active site. nih.govnih.gov

Table 1: Predicted Microbial Enzyme Targets for Benzothiazole Scaffolds via Molecular Docking

| Target Enzyme | Organism(s) | Predicted Role in Biological Pathway | Key Interaction Types |

|---|---|---|---|

| DNA Gyrase | Staphylococcus aureus, Escherichia coli | Inhibition of DNA replication and repair | Not specified |

| Dihydropteroate Synthase (DHPS) | Escherichia coli | Inhibition of folate biosynthesis | Arene-H interactions |

| Dihydrofolate Reductase | Plasmodium | Inhibition of folate biosynthesis | Not specified |

This table is generated based on findings from studies on various benzothiazole derivatives.

Anticancer and Anti-inflammatory Targets:

The benzothiazole scaffold has also been investigated for its potential as an anticancer agent through computational modeling. These studies aim to understand the structural features required for interaction with cancer-related proteins. biointerfaceresearch.com Molecular docking simulations have explored the binding of benzothiazole derivatives to targets such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the lymphocyte-specific protein tyrosine kinase (p56lck), both of which are critical in cancer cell signaling pathways. biointerfaceresearch.comresearchgate.net The insights from these simulations help in understanding how these compounds might exert their antitumor effects. researchgate.net

Furthermore, in silico studies have been used to predict the anti-inflammatory potential of benzothiazole derivatives by targeting enzymes like Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.comnih.gov Docking studies can reveal how these compounds fit into the active sites of these enzymes, potentially blocking the production of pro-inflammatory mediators. nih.gov

Table 2: Predicted Cancer and Inflammatory Targets for Benzothiazole Scaffolds via Molecular Docking

| Target Protein | Biological Pathway | Predicted Mechanism of Action |

|---|---|---|

| p56lck | T-cell receptor signaling | Competitive inhibition |

| EGFR Tyrosine Kinase | Cancer cell proliferation and survival | ATP-competitive inhibition |

| COX-2 | Inflammation | Inhibition of prostaglandin (B15479496) synthesis |

This table is generated based on findings from studies on various benzothiazole derivatives.

Mechanistic Insights from DFT:

Density Functional Theory (DFT) calculations complement docking studies by providing a deeper understanding of the molecule's electronic properties. mdpi.commdpi.com DFT studies on benzothiazole derivatives are used to analyze the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. These computational analyses of molecular electrostatic potential and charge distribution help to rationalize how the molecule interacts with its biological target, forming the basis for its mechanism of action. mdpi.com

Derivatives and Functionalization Strategies for 5 Nitro 2 2 Pyridinyl Benzothiazole

Synthetic Modifications at the Benzothiazole (B30560) Nucleus for Biological Exploration

One of the most common modifications is the reduction of the nitro group to an amino group. This transformation is a critical step in the synthesis of a wide array of derivatives. The resulting 5-amino-2-(2-pyridinyl)benzothiazole can then undergo various reactions, such as acylation, alkylation, and diazotization, to introduce diverse functional groups. For instance, acylation of the amino group can lead to the formation of amides, which are known to participate in hydrogen bonding and can enhance binding affinity to biological targets.

Another strategy involves electrophilic aromatic substitution on the benzothiazole ring. The position of these substitutions is dictated by the directing effects of the existing substituents. The nitro group is a meta-director, while the fused thiazole (B1198619) ring's influence is more complex. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be employed to introduce new functionalities onto the benzothiazole nucleus, thereby altering its electronic properties and biological profile.

The following table summarizes some of the key synthetic modifications at the benzothiazole nucleus and their potential impact on biological activity.

| Modification | Reagents and Conditions | Resulting Functional Group | Potential Biological Impact |

| Reduction of Nitro Group | SnCl₂/HCl or Fe/HCl | Amino (-NH₂) | Enables further derivatization, potential alteration of receptor binding |

| Acylation of Amino Group | Acyl chlorides or anhydrides | Amide (-NHCOR) | Increased hydrogen bonding capacity, potential for enhanced biological activity |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | Halogen (-Cl, -Br) | Altered lipophilicity and electronic properties, potential for improved cell permeability |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Increased electron-withdrawing character, potential modulation of activity |

Derivatization of the Pyridinyl Moiety for Tuned Activity

The pyridinyl moiety of 5-Nitro-2-(2-pyridinyl)benzothiazole offers another site for chemical modification to fine-tune its biological activity. The nitrogen atom in the pyridine (B92270) ring can be quaternized to form pyridinium salts, which can alter the solubility and cell permeability of the compound.

Furthermore, the pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of an N-oxide. This allows for the introduction of various substituents, such as alkoxy, amino, and cyano groups, at different positions on the pyridine ring. These modifications can significantly impact the molecule's interaction with biological targets.

The table below outlines some derivatization strategies for the pyridinyl moiety.

| Modification | Reagents and Conditions | Resulting Functional Group | Potential Biological Impact |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxide | Increased reactivity towards nucleophilic substitution |

| Nucleophilic Substitution | Nucleophiles (e.g., NaOMe, KCN) | Alkoxy, Cyano, etc. | Altered electronic and steric properties, potential for targeted interactions |

| Quaternization | Alkyl halides | Pyridinium salt | Increased polarity and solubility, potential for altered bioavailability |

Development of Hybrid Molecules and Conjugates

A prominent strategy in modern drug discovery is the development of hybrid molecules, where two or more pharmacophores are linked together to create a single entity with potentially enhanced or synergistic biological activities. This compound has been utilized as a scaffold for the synthesis of various hybrid molecules.

The conjugation of the benzothiazole ring with a thiadiazole moiety has been explored to develop novel compounds with potential anticancer and antimicrobial activities. The synthesis of these hybrids often involves linking the two heterocyclic rings through a flexible or rigid spacer. For instance, a common synthetic route involves the reaction of a 2-hydrazinylbenzothiazole derivative with a thiadiazole precursor. The resulting conjugates are then evaluated for their biological activities. Research has shown that the nature of the substituent on both the benzothiazole and thiadiazole rings can significantly influence the biological potency of the hybrid molecule.

Triazoles are another class of heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. The synthesis of benzothiazole-triazole conjugates is a promising approach to develop new therapeutic agents. nih.gov These hybrids are often synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of the triazole ring. nih.gov The resulting conjugates have been shown to exhibit a range of biological activities, and structure-activity relationship (SAR) studies have been conducted to optimize their potency. nih.gov

Thiazolidin-4-ones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. The incorporation of a thiazolidin-4-one moiety into the this compound scaffold has been investigated as a strategy to create novel bioactive molecules. ut.ac.ir The synthesis of these derivatives typically involves the reaction of a 2-aminobenzothiazole (B30445) with a substituted aldehyde and thioglycolic acid in a one-pot, multi-component reaction. ut.ac.ir The resulting benzothiazole-thiazolidin-4-one derivatives have shown promising results in various biological assays. ut.ac.ir

Urea and thiourea (B124793) derivatives of benzothiazoles have been synthesized and evaluated for their biological activities. mdpi.comresearchgate.net The synthesis of pyrimidinylbenzazolyl urea derivatives involves the reaction of a 2-aminobenzothiazole with a pyrimidine-containing isocyanate or isothiocyanate. researchgate.net These compounds have been screened for their antimicrobial and anticancer properties, with some derivatives showing significant activity. The presence of the urea or thiourea linker is believed to play a crucial role in the biological activity of these compounds by providing additional hydrogen bonding interactions with target enzymes or receptors. mdpi.comresearchgate.net

Benzothiazolyl-Pyridine Hybrids

The strategic amalgamation of benzothiazole and pyridine rings into a single molecular entity has garnered significant interest in medicinal chemistry. This approach aims to create hybrid compounds that may exhibit enhanced or novel biological activities by combining the pharmacophoric features of both heterocyclic systems. nih.gov The synthesis of such hybrids often involves the reaction of pre-functionalized benzothiazole and pyridine precursors.

A common synthetic route to benzothiazolyl-pyridine hybrids involves the reaction of an enamine derivative of a benzothiazole with arylcyanoacetamides or cyanoacetohydrazides. nih.gov This method proceeds through a Michael addition and subsequent intramolecular cyclization, ultimately yielding the hybrid structure. For instance, novel series of benzothiazolyl-pyridine hybrids have been synthesized from the reaction of an enamine derivative with various arylcyanoacetamides. nih.gov The reaction mechanism is proposed to involve the elimination of a dimethylamine molecule following the initial Michael addition, with intramolecular cyclization being achieved by the addition of an amino proton to the cyano group, followed by tautomerization to form the final 2-pyridyl benzothiazole derivatives. nih.gov

Another approach involves the condensation of 2-amino-5-substituent benzothiazole with various pyridine derivatives. nih.gov This straightforward condensation reaction provides a versatile method for accessing a range of 5-substituted-2-(pyridinyl)benzothiazole compounds. nih.gov The functionalization on both the benzothiazole and pyridine rings can be varied to explore structure-activity relationships.

Impact of Derivatization on Biological Activity and Potential Applications

The derivatization of the this compound scaffold has a profound impact on its biological activity, leading to a wide spectrum of potential therapeutic applications. Modifications at various positions of the benzothiazole and pyridine rings can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets. researchgate.net Benzothiazole derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. pcbiochemres.comnih.gov

The introduction of a nitro group, as in this compound, is a key functionalization that can significantly enhance biological activity. rjptonline.org Nitro-substituted benzothiazole derivatives have demonstrated potent antibacterial activity against various pathogens, including Pseudomonas aeruginosa. rjptonline.orgrjptonline.org The position and nature of substituents on the benzothiazole nucleus can lead to changes in bioactivities. rjptonline.org For example, the presence of strong electron-withdrawing groups like fluorine in the benzothiazole structure has been shown to enhance anticancer activity. researchgate.net

The combination of the benzothiazole moiety with a pyridine ring can result in synergistic effects, leading to enhanced biological profiles. nih.gov For example, certain benzothiazolyl-pyridine hybrids have shown significant in vitro activity against H5N1 and SARS-CoV-2 viruses. nih.gov The presence of fluorine atoms in these hybrid structures appeared to further boost their antiviral efficacy. nih.gov

Derivatization also plays a crucial role in tuning the anticancer properties of these compounds. Various 5-substituted-2-(pyridinyl)benzothiazole compounds have been synthesized and evaluated for their in vitro antitumor activity against cell lines such as Bcap-37, HCT-15, and HepG2. nih.gov The nature of the substituent at the 5-position of the benzothiazole ring has been found to be a critical determinant of their cytotoxic potency. nih.gov

The antimicrobial activity of benzothiazole derivatives is also heavily influenced by functionalization. Studies on 2-aryl and 2-pyridinylbenzothiazoles have revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov Furthermore, these compounds have demonstrated significant antibiofilm activity against S. aureus and P. aeruginosa. nih.gov

Table 1: Impact of Derivatization on the Biological Activity of Benzothiazole Derivatives

| Derivative Class | Functionalization Strategy | Resulting Biological Activity | Potential Applications |

|---|---|---|---|

| Benzothiazolyl-Pyridine Hybrids | Combination of benzothiazole and pyridine moieties, introduction of fluorine atoms. nih.gov | Antiviral (H5N1, SARS-CoV-2). nih.gov | Antiviral agents. nih.gov |

| Nitro-Substituted Benzothiazoles | Introduction of a nitro group at various positions. rjptonline.org | Antibacterial (P. aeruginosa). rjptonline.orgrjptonline.org | Antibacterial agents. rjptonline.org |

| 5-Substituted-2-(pyridinyl)benzothiazoles | Variation of substituents at the 5-position of the benzothiazole ring. nih.gov | Anticancer (Bcap-37, HCT-15, HepG2 cell lines). nih.gov | Anticancer agents. nih.gov |

| 2-Aryl and 2-Pyridinylbenzothiazoles | Functionalization at the 2-position with aryl and pyridinyl groups. nih.gov | Antibacterial, Antifungal, Antibiofilm. nih.gov | Antimicrobial and antibiofilm agents. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-2-(2-pyridinyl)benzothiazole, and how can reaction conditions be optimized?

The synthesis of benzothiazole derivatives typically involves cyclocondensation reactions. For example, 2-aminothiophenol derivatives can react with nitro-substituted carbonyl compounds in the presence of catalysts like acetic acid or polyphosphoric acid. Key parameters include:

- Temperature : Reactions often proceed at reflux (80–120°C) for 6–12 hours.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability, while ethanol/water mixtures improve solubility .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the final product.

Validation via TLC and HPLC (≥95% purity) is critical .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

- IR Spectroscopy : Look for characteristic peaks:

- C=N stretch (benzothiazole ring) at 1520–1620 cm⁻¹.

- NO₂ asymmetric/symmetric stretches at 1340–1380 cm⁻¹ and 1500–1560 cm⁻¹.

- ¹H NMR : Pyridinyl protons resonate as doublets (δ 7.5–8.5 ppm), while benzothiazole protons appear as a multiplet (δ 7.0–8.0 ppm).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with accurate mass matching theoretical values (e.g., m/z 273.05 for C₁₂H₈N₃O₂S) .

Q. What safety protocols are essential when handling nitro-substituted benzothiazoles?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential nitro compound toxicity.

- Storage : Keep in amber glass bottles at 4°C to prevent photodegradation.

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group. Basis sets like B3LYP/6-31G(d) are suitable for optimizing geometry and simulating UV-Vis spectra .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., FLT3 kinase). The nitro group may form hydrogen bonds with active-site residues (e.g., Lys 644 in FLT3), correlating with antitumor activity .

Q. What strategies resolve contradictions in reported biological activities of nitro-benzothiazole derivatives?

- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., antitumor activity vs. cytotoxicity thresholds).

- Structural Modifications : Introduce substituents (e.g., methoxy groups) to enhance selectivity. For example, 5-methoxy analogs show reduced CYP inhibition compared to nitro derivatives .

- In Silico ADMET Profiling : Predict bioavailability and toxicity using tools like SwissADME to identify confounding factors .

Q. How can fluorescence-based techniques leverage nitro-benzothiazoles for analytical detection?

The nitro group acts as an electron acceptor, enabling fluorescence quenching in the presence of electron-rich analytes (e.g., picric acid). Optimize detection by:

Q. What crystallographic data are available for nitro-benzothiazole derivatives, and how do they inform structural design?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Bond Angles : Pyridinyl-benzothiazole dihedral angles (e.g., 12.5° in imidazo[2,1-b]benzothiazoles) influence planarity and π-stacking.

- Intermolecular Interactions : Nitro groups participate in C–H···O hydrogen bonds, stabilizing crystal packing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.